BENGHE Foundational & Exploratory

Check Availability & Pricing

STX140: A Technical Guide to a Novel
Microtubule Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: STX140

Cat. No.: B1681772

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX140, a sulfamoylated derivative of 2-methoxyestradiol, is a potent, orally bioavailable
microtubule disruptor with significant anti-cancer activity. This technical guide provides an in-
depth overview of STX140, focusing on its mechanism of action, efficacy in various cancer
models, and detailed experimental protocols for its characterization. Quantitative data from in
vitro and in vivo studies are presented in structured tables for clear comparison. Furthermore,
signaling pathways and experimental workflows are visualized using Graphviz diagrams to
facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes,
including cell division, intracellular transport, and maintenance of cell shape. Their critical role
in mitosis makes them an attractive target for anti-cancer drug development. STX140 (2-
methoxyestradiol-3,17-O,0-bis-sulfamate) is a novel compound that exerts its anti-neoplastic
effects by disrupting microtubule polymerization.[1][2] Unlike many conventional
chemotherapeutics, STX140 has demonstrated efficacy in drug-resistant cancer models,
highlighting its potential to overcome clinical challenges in oncology.[3][4] This guide serves as
a comprehensive resource for researchers and drug development professionals working with or
interested in STX140.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1681772?utm_src=pdf-interest
https://www.benchchem.com/product/b1681772?utm_src=pdf-body
https://www.benchchem.com/product/b1681772?utm_src=pdf-body
https://www.benchchem.com/product/b1681772?utm_src=pdf-body
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/07/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://www.protocols.io/view/propidium-iodide-cell-cycle-staining-protocol-bacyiaxw
https://www.benchchem.com/product/b1681772?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18223236/
https://aacrjournals.org/clincancerres/article/14/2/597/196138/STX140-Is-Efficacious-In-vitro-and-In-vivo-in
https://www.benchchem.com/product/b1681772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Structure of STX140

Click to download full resolution via product page

Caption: Chemical structure of STX140.

Mechanism of Action: Microtubule Disruption

STX140 functions as a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of
microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule
dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

The primary mechanism involves:

« Inhibition of Microtubule Polymerization: STX140 directly interferes with the assembly of
tubulin dimers into microtubules.

o Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure
essential for chromosome segregation, activates the spindle assembly checkpoint. This
leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4]

 Induction of Apoptosis: Sustained G2/M arrest triggers the intrinsic (mitochondrial) pathway
of apoptosis.[5][6]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of STX140 have been quantified in various
cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of STX140 (IC50 Values)
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Cell Line Cancer Type IC50 (nM) Reference
MCF-7 (WT) Breast Cancer 250 [4]
A2780 Ovarian Cancer 280 [2]
LNCaP Prostate Cancer 260 [2]

Table 2: Induction of Cell Cycle Arrest and Apoptosis by
STX140

% Cells in % Apoptotic

Cell Line Treatment Reference
G2/IM Cells
500 nM STX140
MCF-7 (WT) 45% - (4]
(48h)
500 nM STX140
MCF-7 (DOX) 68% - [4]
(48h)

500 nM STX140

MCF-7 (WT) - 2-fold vs control 4]
(72h)
1 pM STX140 _

A2780 - Maximal at 48h [5]
(48h)
1 uM STX140 _

LNCaP - Maximal at 72h [5]
(72h)
1 pM STX140 )

MCF-7 - Maximal at 168h [5]
(168h)

Table 3: In Vivo Efficacy of STX140 in Breast Cancer
Xenograft Models
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Tumor Growth

Xenograft Model Treatment o Reference
Inhibition
20 mg/kg STX140 Significant inhibition
MCF-7 (WT) _ [4]
(oral, daily) (P <0.001)

Significant inhibition
20 mg/kg STX140

MCF-7 (DOX) _ (P <0.001) and [4]

(oral, daily) )
regression

10 mg/kg STX140

MDA-MB-231 _ 78% [7]
(oral, daily)
20 mg/kg STX140

MDA-MB-231 ) 87% [7]
(oral, daily)

Signaling Pathways

STX140-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway,
which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and c-Jun N-terminal kinase
(INK) signaling.
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Caption: STX140-induced apoptotic signaling pathway.
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Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on
established methods used for characterizing microtubule-disrupting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of STX140 on the polymerization of purified tubulin in a cell-
free system.

Reconstitute purified tubulin Add STX140 or control Incubate at 37°C ~.| Measure absorbance at 340 nm
in G-PEM buffer 7| (e.g., DMSO, Paclitaxel) in a pre-warmed 96-well plate | every 60 seconds for 1 hour

v

Analyze polymerization curves

Click to download full resolution via product page
Caption: Workflow for in vitro tubulin polymerization assay.
Protocol:

e Reconstitute purified tubulin (e.g., from Cytoskeleton, Inc.) to a final concentration of 3
mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgClz, 1.0 mM GTP)
with 5% glycerol.[8]

e In a pre-warmed 96-well plate, add STX140 at various concentrations. Include vehicle
control (DMSO) and positive controls (e.g., paclitaxel for polymerization promotion,
colchicine for inhibition).

e Add 100 pL of the reconstituted tubulin solution to each well to initiate the reaction.
o Immediately place the plate in a microplate reader pre-warmed to 37°C.
» Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]

o Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization
will be observed as a decrease in the rate and extent of the absorbance increase compared
to the vehicle control.
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Immunofluorescence Staining for Microtubule Integrity

This method allows for the visualization of the effects of STX140 on the microtubule network
within cells.

Seed cells on coverslips
and allow to adhere

!

Treat with STX140
for the desired time

!

Fix cells
(e.g., with cold methanol or formaldehyde)

!

Permeabilize cells
(e.g., with Triton X-100)

!

Block with BSA

!

Incubate with anti-a-tubulin
primary antibody

|

Incubate with fluorescently labeled
secondary antibody and DAPI

!

Mount coverslips and
image with a fluorescence microscope

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1681772?utm_src=pdf-body
https://www.benchchem.com/product/b1681772?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for immunofluorescence staining of microtubules.
Protocol:

Seed adherent cancer cells (e.g., MCF-7, HelLa) onto glass coverslips in a 24-well plate and
allow them to attach overnight.

Treat the cells with various concentrations of STX140 for a specified duration (e.g., 24-48
hours). Include a vehicle control.

Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4%
paraformaldehyde for 15 minutes at room temperature.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for
30-60 minutes.

Incubate with a primary antibody against a-tubulin (e.g., mouse anti-a-tubulin) diluted in 1%
BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.

Wash the cells three times with PBS.

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor
488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from
light.

Wash the cells three times with PBS.
Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of STX140 on cell viability and proliferation.

Protocol:
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Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to
attach overnight.

Treat the cells with a range of STX140 concentrations for 72 hours.

Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at
37°C.[8]

Remove the medium and add 150 uL of DMSO to each well to dissolve the formazan
crystals.[8]

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and
determine the IC50 value.

Cell Cycle Analysis by Propidium lodide Staining

This flow cytometry-based method is used to determine the percentage of cells in different

phases of the cell cycle after STX140 treatment.

Protocol:

Seed cells in 6-well plates and treat with STX140 for 48 hours.[4]

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]
Incubate the fixed cells on ice for at least 2 hours or at -20°C for long-term storage.

Wash the cells with PBS and resuspend the pellet in a staining solution containing propidium
iodide (50 pg/mL) and RNase A (100 pg/mL) in PBS.[1][9]

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content of the cells using a flow cytometer.
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o Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using
appropriate software.

Apoptosis Assay by Annexin V/Propidium lodide
Staining

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and
necrotic cells.

Protocol:

Seed cells and treat with STX140 for 72 hours.[4]

e Harvest both adherent and floating cells and wash with cold PBS.

» Resuspend the cells in 1X Annexin V binding buffer.

e Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
e Incubate for 15 minutes at room temperature in the dark.

e Analyze the cells by flow cytometry within 1 hour.

e Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic:
Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/Pl+).

Conclusion

STX140 is a potent microtubule disruptor with significant anti-cancer activity, particularly in
drug-resistant models. Its mechanism of action, involving cell cycle arrest at the G2/M phase
and induction of apoptosis via the intrinsic mitochondrial pathway, is well-characterized. The
experimental protocols detailed in this guide provide a robust framework for the further
investigation and development of STX140 as a potential therapeutic agent. The quantitative
data and signaling pathway diagrams offer a clear and comprehensive overview of its biological
effects, supporting its continued evaluation in preclinical and clinical settings. Although no
clinical trials are currently ongoing, the promising preclinical results warrant further investigation
into the safety and efficacy of STX140 in human cancer therapy.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1681772?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

